![molecular formula C11H16N2O3S B038441 1-[(4-Methoxyphenyl)sulfonyl]piperazin CAS No. 121751-67-5](/img/structure/B38441.png)
1-[(4-Methoxyphenyl)sulfonyl]piperazin
Übersicht
Beschreibung
1-[(4-Methoxyphenyl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C11H16N2O3S and its molecular weight is 256.32 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(4-Methoxyphenyl)sulfonyl]piperazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.1 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[(4-Methoxyphenyl)sulfonyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-Methoxyphenyl)sulfonyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomik-Forschung
“1-[(4-Methoxyphenyl)sulfonyl]piperazin” wird in der Proteomik-Forschung verwendet . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte in verschiedenen Experimenten verwendet werden, um das Proteinverhalten und die Proteinwechselwirkungen zu verstehen.
Matrix-Metalloproteinase (MMP)-Hemmung
Diese Verbindung wirkt als hochpotenter Inhibitor von MMP-9 und MMP-13 . MMPs sind Enzyme, die extrazelluläre Matrixproteine abbauen und eine entscheidende Rolle bei Zellverhalten wie Migration, Proliferation, Differenzierung, Apoptose und Abwehr spielen. Die Hemmung dieser Enzyme kann bei der Behandlung von Krankheiten wie Krebs und Fibrose, bei denen diese Enzyme oft überexprimiert werden, von Vorteil sein.
Arzneimittelforschung und -entwicklung
Aufgrund seiner inhibitorischen Wirkung auf MMPs könnte „this compound” ein potenzieller Kandidat für die Arzneimittelforschung und -entwicklung sein . Es könnte weiter untersucht und optimiert werden, um eine bessere Wirksamkeit und ein besseres Sicherheitsprofil zu erreichen.
Biochemische Forschung
Diese Verbindung wird unter zusätzlichen Biochemicals eingestuft , was darauf hindeutet, dass es in verschiedenen biochemischen Forschungsarbeiten verwendet werden kann. Dies könnte die Untersuchung seiner Wechselwirkungen mit anderen biochemischen Stoffen, seine Auswirkungen auf biochemische Pfade und seine möglichen Anwendungen in der Biotechnik umfassen.
Chemische Synthese
“this compound” könnte als Ausgangsstoff oder Zwischenprodukt bei der Synthese anderer Chemikalien verwendet werden . Seine einzigartige Struktur könnte genutzt werden, um neue Verbindungen mit gewünschten Eigenschaften zu schaffen.
Seltene und einzigartige chemische Sammlung
Sigma-Aldrich stellt dieses Produkt als Teil einer Sammlung seltener und einzigartiger Chemikalien für Forscher in der frühen Entdeckungsphase zur Verfügung . Dies deutet darauf hin, dass es einzigartige Eigenschaften haben könnte, die in der frühen Forschung wertvoll sind.
Wirkmechanismus
Target of Action
The primary target of 1-[(4-Methoxyphenyl)sulfonyl]piperazine is Stromelysin-1 , a human protein . Stromelysin-1, also known as Matrix Metalloproteinase-3 (MMP-3), plays a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryonic development, reproduction, and tissue remodeling.
Mode of Action
1-[(4-Methoxyphenyl)sulfonyl]piperazine interacts with its target, Stromelysin-1, by inhibiting its activity . This inhibition prevents the breakdown of the extracellular matrix, which can have various downstream effects depending on the specific biological context.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-16-10-2-4-11(5-3-10)17(14,15)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCVCXVHXZLECQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355364 | |
| Record name | 1-[(4-methoxyphenyl)sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203427 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
121751-67-5 | |
| Record name | 1-[(4-methoxyphenyl)sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 121751-67-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B38361.png)

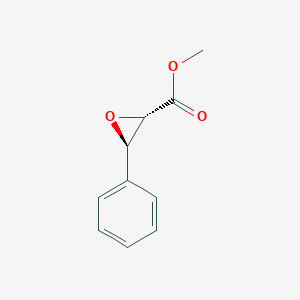
![5-Ethoxy-5H-benzo[7]annulene](/img/structure/B38368.png)
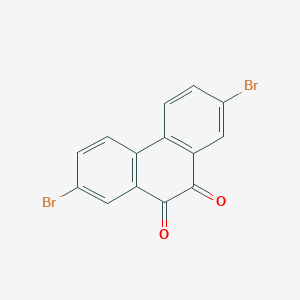
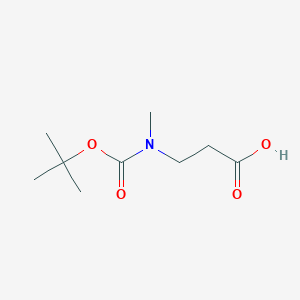

![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B38373.png)

![1-Ethyl-6-fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B38375.png)
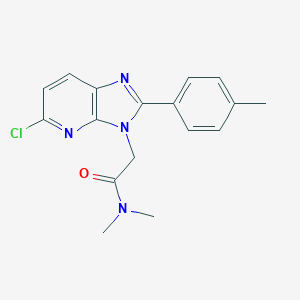
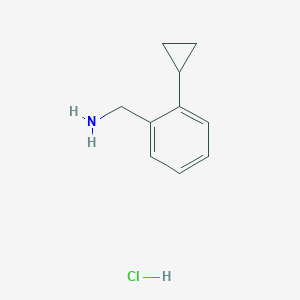
![2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-quinoline-4-carboxylic acid](/img/structure/B38394.png)
![Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B38395.png)
